2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide
Description
2-((1-(2-Methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is a synthetic indole derivative characterized by a 2-methylbenzyl substitution at the indole nitrogen, a thioether linkage at the C3 position, and an N-phenethylacetamide side chain. The compound’s design integrates substituents that may enhance lipophilicity, metabolic stability, and target binding, as inferred from analogues .
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-20-9-5-6-12-22(20)17-28-18-25(23-13-7-8-14-24(23)28)30-19-26(29)27-16-15-21-10-3-2-4-11-21/h2-14,18H,15-17,19H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJHSQKNMPCJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure incorporates an indole moiety, which is known for various biological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an indole ring system, a thioether linkage, and a phenethylacetamide group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole derivatives. For instance, compounds containing indole structures have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that derivatives similar to this compound inhibited cell proliferation in human cancer cell lines, suggesting a potential role in cancer therapy.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Preliminary assessments indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory effects. Studies suggest that this compound may inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
Case Studies
- In Vivo Studies : A study conducted on mouse models demonstrated that administration of the compound reduced inflammation markers in tissues subjected to induced inflammation, suggesting its potential therapeutic use in inflammatory conditions.
- Synergistic Effects : Research also indicates that when combined with other anti-cancer agents, this compound enhances the overall efficacy against resistant cancer cell lines, indicating a potential for combination therapies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Analogues
Key Findings from Analogues
- Antiviral Activity : Derivatives with thio/sulfinyl groups at C3 (e.g., 4–49C and 1-HB-63) exhibit strong inhibition of RSV and IAV, suggesting the thioether/sulfoxide moiety enhances interaction with viral targets .
- Substitution at Indole N1 : The 2-methylbenzyl group in the target compound may improve metabolic stability compared to unsubstituted indoles (e.g., Compound 1) or sulfonamide derivatives (e.g., phenylsulfonyl in ).
- Acetamide Side Chain: N-Phenethyl (target compound) vs.
Mechanistic and Pharmacodynamic Insights
- Thio vs. Sulfinyl Groups : Sulfinyl derivatives (e.g., 1-HB-63) show enhanced antiviral activity over thioethers, likely due to increased polarity or hydrogen-bonding capacity .
- Role of Indole Core : The indole scaffold facilitates π-π stacking and hydrophobic interactions with biological targets, as seen in antioxidant and antiviral studies .
- Synthetic Accessibility : The target compound’s synthesis may involve thioether formation via nucleophilic substitution (analogous to ) and benzylation of indole (similar to ).
Q & A
Basic Questions
Q. What synthetic strategies are recommended for synthesizing 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide?
- Methodology : The compound can be synthesized through multi-step protocols:
Indole functionalization : Introduce the 2-methylbenzyl group to the indole core via alkylation under basic conditions (e.g., NaH/DMF) to ensure regioselectivity at the N1 position .
Thioether formation : React the 3-position of indole with a thiolating agent (e.g., thiourea or Lawesson’s reagent) followed by coupling with a bromoacetamide intermediate .
Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to attach the phenethylamine moiety to the acetamide group, as demonstrated in analogous indole-acetamide syntheses .
- Key tools : Monitor reaction progress via TLC (hexane:ethyl acetate gradients) and purify intermediates via column chromatography .
Q. Which spectroscopic techniques are critical for structural characterization?
- Essential methods :
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹, N-H bend at ~3260 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm regiochemistry (e.g., indole C3-thioether protons at δ ~5.4–5.5 ppm) and phenethyl group integration .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error .
- X-ray crystallography (if crystals form): Resolve absolute configuration and intermolecular interactions (e.g., hydrogen-bonding networks) .
Q. What safety protocols are essential for handling this compound?
- Precautions :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors .
- Store in airtight containers away from ignition sources due to potential flammability of indole derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges during 2-methylbenzyl introduction to the indole core be addressed?
- Optimization strategies :
- Base selection : Use NaH over weaker bases (e.g., K₂CO₃) to enhance N-alkylation efficiency .
- Temperature control : Conduct reactions at 0–5°C to minimize competing C3-alkylation .
- Monitoring : Employ LC-MS to detect byproducts early and adjust stoichiometry .
Q. What computational approaches predict binding affinity to viral polymerases (e.g., SARS-CoV-2 RdRp)?
- Methods :
- Molecular docking : Use AutoDock Vina to model interactions between the thioacetamide moiety and RdRp active sites (e.g., key residues: Lys545, Arg555) .
- MD simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS) to evaluate hydrogen-bond persistence .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenethyl) to optimize inhibitory potency .
Q. How to resolve discrepancies in biological activity data across assay systems?
- Case study : If in vitro enzyme inhibition (IC₅₀ = 1 µM) conflicts with cell-based assays (EC₅₀ = 10 µM):
Assay conditions : Check for differences in membrane permeability (e.g., logP >3 may enhance cellular uptake) .
Metabolic stability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
Off-target profiling : Screen against related enzymes (e.g., human DNA polymerases) to rule out non-specific effects .
Q. What structure-activity relationships (SAR) guide optimization of antiviral activity?
- Critical findings :
- Indole substitution : 2-methylbenzyl at N1 enhances RdRp inhibition vs. smaller alkyl groups (e.g., methyl) due to hydrophobic pocket filling .
- Thioether vs. ether : Sulfur linkage improves binding entropy (ΔS) by reducing desolvation penalties .
- Phenethyl modifications : Electron-deficient aryl groups (e.g., nitro-substituted) increase potency but may reduce solubility .
Q. How to address scalability challenges in synthesis (e.g., low yields, impurities)?
- Solutions :
- Continuous flow reactors : Improve mixing and heat transfer during exothermic steps (e.g., alkylation) .
- Crystallization optimization : Use solvent mixtures (e.g., methanol:acetone) to enhance crystal purity .
- Byproduct suppression : Add scavengers (e.g., polymer-bound thiophiles) during thioether formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
